An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-methylpiperidin-4-amine
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-methylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Benzyl-4-methylpiperidin-4-amine. This tertiary amine, featuring a benzyl-protected piperidine ring with a geminal methyl and amino group at the 4-position, is a valuable building block in medicinal chemistry. This document details its physicochemical characteristics, provides a plausible synthetic route with a detailed experimental protocol, and explores its relationship with biologically active molecules, particularly as an intermediate in the synthesis of Janus kinase (JAK) inhibitors. Spectroscopic characteristics are also predicted to aid in its identification and characterization.
Chemical and Physical Properties
1-Benzyl-4-methylpiperidin-4-amine, identified by the CAS number 163271-06-5, possesses a unique structure that imparts specific chemical and physical properties relevant to its use in organic synthesis and drug design. The presence of a basic amino group and a tertiary amine within the piperidine ring, combined with the lipophilic benzyl group, results in a molecule with moderate polarity and basicity.
Table 1: Physicochemical Properties of 1-Benzyl-4-methylpiperidin-4-amine
| Property | Value | Source/Method |
| CAS Number | 163271-06-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₃H₂₀N₂ | Calculated |
| Molecular Weight | 204.31 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | General observation for similar compounds |
| Predicted pKa | ~9.5 (for the primary amine) | Prediction based on similar 4-aminopiperidines |
| Predicted logP | ~2.5 | Prediction based on chemical structure |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | General solubility of similar amines |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
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Grignard Reaction: Addition of a methyl group to the ketone of 1-Benzyl-4-piperidone to form the tertiary alcohol, 1-Benzyl-4-methylpiperidin-4-ol.
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Ritter Reaction: Conversion of the tertiary alcohol to the corresponding amine via a nitrilium ion intermediate using a nitrile in the presence of a strong acid.
Caption: Proposed synthesis of 1-Benzyl-4-methylpiperidin-4-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol
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Materials:
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1-Benzyl-4-piperidone
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Methylmagnesium bromide (3M solution in diethyl ether)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
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Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzyl-4-piperidone (1 equivalent) and dissolve in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude 1-Benzyl-4-methylpiperidin-4-ol, which can be used in the next step without further purification or purified by column chromatography.
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Step 2: Synthesis of 1-Benzyl-4-methylpiperidin-4-amine (Ritter Reaction)
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Materials:
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1-Benzyl-4-methylpiperidin-4-ol
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Acetonitrile
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Concentrated sulfuric acid
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Sodium hydroxide solution (e.g., 2M)
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Dichloromethane
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Anhydrous sodium sulfate
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Round-bottom flask, magnetic stirrer, ice bath.
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Procedure:
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In a round-bottom flask, dissolve 1-Benzyl-4-methylpiperidin-4-ol (1 equivalent) in acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.
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After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
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Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of sodium hydroxide solution until the pH is basic (pH > 10).
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to afford the crude 1-Benzyl-4-methylpiperidin-4-amine.
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The crude product can be purified by column chromatography on silica gel.
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Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 1-Benzyl-4-methylpiperidin-4-amine
| Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR | * ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. |
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~3.5 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
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~2.0-2.8 ppm (m, 8H): Piperidine ring protons.
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~1.5 ppm (s, 2H): Amine protons (-NH₂), broad and may exchange with D₂O.
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~1.1 ppm (s, 3H): Methyl protons (-CH₃). | | ¹³C NMR | * ~138 ppm: Quaternary aromatic carbon of the benzyl group.
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~127-129 ppm: Aromatic CH carbons of the benzyl group.
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~63 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).
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~50-55 ppm: Piperidine ring carbons adjacent to the nitrogen.
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~40-45 ppm: Other piperidine ring carbons.
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~50 ppm: Quaternary carbon at the 4-position of the piperidine ring.
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~25-30 ppm: Methyl carbon (-CH₃). | | IR (Infrared) | * 3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.
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2950-2800 cm⁻¹: C-H stretching of aliphatic groups.
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1600 cm⁻¹: N-H bending (scissoring) of the primary amine.
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1495, 1450 cm⁻¹: Aromatic C=C stretching.
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1100-1200 cm⁻¹: C-N stretching. | | MS (Mass Spec.) | * m/z = 204: Molecular ion (M⁺).
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m/z = 91: Tropylium ion (C₇H₇⁺), a common fragment from the benzyl group.
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m/z = 113: Fragment corresponding to the piperidine ring with the methyl and amino groups after cleavage of the benzyl group.
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Other fragments resulting from the cleavage of the piperidine ring. |
Biological Activity and Signaling Pathways
While direct biological activity data for 1-Benzyl-4-methylpiperidin-4-amine is limited, its structural analogs are known to be key intermediates in the synthesis of pharmaceutically active compounds. Notably, derivatives of 4-amino-4-methylpiperidine are precursors to Janus kinase (JAK) inhibitors, such as Tofacitinib.[1] Tofacitinib is used in the treatment of autoimmune diseases like rheumatoid arthritis.[2]
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.[3][4][5] Inhibition of this pathway is a therapeutic strategy for managing autoimmune disorders.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Safety and Handling
Detailed toxicology data for 1-Benzyl-4-methylpiperidin-4-amine is not available. However, based on the known hazards of similar aminopiperidine derivatives, it should be handled with care in a laboratory setting. It is predicted to be a skin and eye irritant.
Table 3: General Safety Precautions
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. |
| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
1-Benzyl-4-methylpiperidin-4-amine is a structurally interesting and synthetically valuable compound. While detailed experimental data on its properties are scarce, its synthesis can be reliably predicted based on established chemical transformations. Its primary significance lies in its potential as a key building block for more complex molecules, particularly in the development of JAK inhibitors for the treatment of autoimmune diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this and related 4-aminopiperidine scaffolds. Further experimental investigation is warranted to fully characterize its chemical and biological properties.
